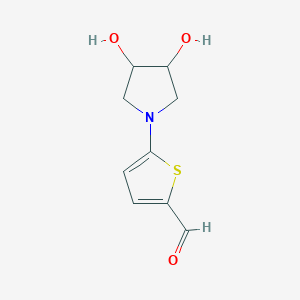
5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a pyrrolidine moiety bearing two hydroxyl groups. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the specific mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety and hydroxyl groups.
5-(Hydroxymethyl)thiophene-2-carbaldehyde: Contains a hydroxymethyl group instead of the pyrrolidine moiety.
2-Acetylthiophene: Contains an acetyl group instead of the aldehyde and pyrrolidine moieties.
Uniqueness
5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the pyrrolidine moiety and the hydroxyl groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives.
Biological Activity
5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound characterized by a thiophene ring substituted with a pyrrolidine moiety that contains two hydroxyl groups. This unique structure suggests potential biological activities, particularly in medicinal chemistry, due to the presence of functional groups that can interact with biological targets.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | KDPIYFYBUAVAFY-UHFFFAOYSA-N |
The precise mechanism of action for this compound remains largely unexplored. However, similar thiophene derivatives are known to exert biological effects by modulating enzyme activity and interacting with various receptors. The hydroxyl groups may enhance hydrogen bonding interactions with biological macromolecules, potentially influencing pathways such as signal transduction and metabolic processes.
Antimicrobial Activity
Research has indicated that thiophene-based compounds can exhibit significant antimicrobial properties. A study evaluating various thiophene derivatives demonstrated that certain structures displayed potent activity against methicillin-resistant Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy against bacterial strains .
Cytotoxicity and Genotoxicity
The genotoxic potential of thiophene derivatives has been investigated through various assays. For instance, studies on related compounds have shown that some derivatives may exhibit weak clastogenic effects in vitro but do not significantly induce mutations in bacterial models such as the Ames test . Further studies are needed to assess the cytotoxicity and potential genotoxic effects of this compound specifically.
Case Study: Antimicrobial Efficacy
A recent study synthesized a series of thiophene-based heterocycles and evaluated their antimicrobial activity. While specific results for this compound were not highlighted, the findings indicated that structural modifications significantly influenced activity against various pathogens. The research underscored the importance of functional groups in enhancing bioactivity .
Potential Applications
The unique structure of this compound suggests various applications in:
- Medicinal Chemistry : Development of new antimicrobial agents.
- Pharmacology : Exploration of its effects on specific biological pathways.
- Material Science : Utilization in organic electronics due to its electronic properties.
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
5-(3,4-dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S/c11-5-6-1-2-9(14-6)10-3-7(12)8(13)4-10/h1-2,5,7-8,12-13H,3-4H2 |
InChI Key |
KDPIYFYBUAVAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=CC=C(S2)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















